Thalidomide-propargyl-O-PEG4-OH

PROTAC CRBN recruitment linker SAR

Linker optimization dictates PROTAC degradation potency across a >1000-fold range, making non-substitutable building blocks essential for reproducible SAR. Thalidomide-propargyl-O-PEG4-OH provides a defined PEG4 spacer and propargyl terminal group that enable modular, high-throughput PROTAC assembly via CuAAC click chemistry. • Enables parallel synthesis of 24-96 PROTAC variants in a single campaign for systematic linker SAR. • PEG4 spacer balances aqueous solubility with molecular weight, reducing DMSO cytotoxicity artifacts in dose-response assays. • Propargyl group supports both CuAAC and copper-free SPAAC for in-cell CLIPTAC mechanistic validation.

Molecular Formula C24H28N2O9
Molecular Weight 488.5 g/mol
Cat. No. B14773195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-propargyl-O-PEG4-OH
Molecular FormulaC24H28N2O9
Molecular Weight488.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C#CCOCCOCCOCCOCCO
InChIInChI=1S/C24H28N2O9/c27-8-10-33-12-14-35-16-15-34-13-11-32-9-2-4-17-3-1-5-18-21(17)24(31)26(23(18)30)19-6-7-20(28)25-22(19)29/h1,3,5,19,27H,6-16H2,(H,25,28,29)
InChIKeyAWHDIMZRYUBMMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-propargyl-O-PEG4-OH: Click-Ready PROTAC Building Block


Thalidomide-propargyl-O-PEG4-OH (CAS 2098799-77-8; also designated Thalidomide-O-PEG4-Propargyl) is a heterobifunctional E3 ligase ligand-linker conjugate comprising a thalidomide-derived cereblon (CRBN) recruitment moiety, a tetraethylene glycol (PEG4) spacer, and a terminal propargyl group . With a molecular formula of C₂₄H₂₈N₂O₉ and molecular weight of 488.5 g/mol, this building block is specifically designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to azide-functionalized target protein ligands in the modular assembly of proteolysis-targeting chimeras (PROTACs) . The PEG4 linker provides the spatial separation necessary for ternary complex formation between CRBN E3 ligase and the target protein while conferring aqueous solubility advantages to the resulting bifunctional degrader molecule .

Click-ready PROTAC building block for CuAAC assembly with azide-functionalized target ligands
Propargyl terminus enables modular, high-yielding conjugation
CRBN-mediated protein degradation studies using thalidomide recruitment handle
Supports mechanistic validation of ubiquitin-proteasome pathway
PEG4 spacer designed for ternary complex geometry and reported aqueous solubility enhancement
May reduce solvent interference in cell-based assays

Why Generic PEG-Linker Substitution Fails


Linker length, composition, and terminal functionality are non-interchangeable variables in PROTAC design, with each parameter independently governing ternary complex formation geometry, degradation efficiency, and synthetic tractability. Systematic structure-activity relationship studies across CRBN-recruiting PROTACs targeting BRD4 demonstrate that linker optimization produces degradation potency spanning four orders of magnitude, from DC₅₀ values of 30 pM for an optimized n-pentyl linker to >1 μM for suboptimal linkers [1]. The PEG4 spacer in this compound occupies a specific conformational window: shorter PEG2 variants produce suboptimal E3 ligase-to-target protein orientation with reduced degradation efficiency [2], while the flexible PEG4 backbone confers distinct solubility and physicochemical properties compared to rigid alkyl or aromatic spacers that generate alternative ternary complex topologies [3]. The terminal propargyl group further enables CuAAC conjugation chemistry not available with amine-, acid-, or azide-terminated analogs, establishing this compound as a non-substitutable reagent for modular PROTAC assembly workflows [4].

Linker length
PEG4 (~14-16 Å extended) reported optimal spatial reach for ternary complex
Shorter PEG2 (~8-10 Å) may significantly reduce degradation efficiency
Linker composition
Flexible PEG backbone provides distinct solubility and conformational profile
Rigid alkyl or aromatic spacers can alter ternary complex topology and assay behavior
Terminal group
Propargyl for one-step CuAAC/SPAAC click chemistry
OH-, COOH-, or azide-terminated analogs require additional activation or incompatible with modular assembly

Quantitative Differentiation Evidence


PEG4 vs. PEG2 Linker Length and Degradation Potency

Systematic linker length optimization in thalidomide-based CRBN-recruiting PROTACs demonstrates that linker length is a critical determinant of degradation efficiency, with optimal potency occurring at specific spatial separations. In a head-to-head linker SAR study by Wurz et al., a PROTAC library varying linker composition and length was evaluated for BRD4 degradation [1]. While the study identified optimal degradation with alkyl linkers of specific chain length, the PEG4 spacer in this compound provides a comparable spatial reach (estimated extended length ~14-16 Å) to optimized alkyl linkers (n-pentyl: ~7-8 Å; longer PEG chains: ~14-20 Å) while offering distinct conformational flexibility [2]. Cross-study analysis reveals that PEG2-containing PROTACs (estimated extended length ~8-10 Å) consistently underperform PEG4-containing analogs in degradation efficiency due to suboptimal E3 ligase-to-target protein orientation [3].

PEG4 vs. PEG2 linker length
Reported
PEG4 extended length ~14-16 Å; PEG2 ~8-10 Å
Reported DC₅₀ for PEG-containing PROTACs: 0.20 μM (BRD4, MV4;11 cells)
Extended length difference supports distinct ternary complex geometries
Linker length critically influences degradation efficiency; PEG2 underperforms
PROTAC CRBN recruitment linker SAR targeted protein degradation BRD4

PEG4 Spacer and Aqueous Solubility

The PEG4 spacer in this compound confers aqueous solubility advantages that distinguish it from alkyl-linker-based thalidomide conjugates. Class-level inference from PEG linker SAR studies indicates that PEG-containing PROTACs exhibit enhanced aqueous solubility compared to alkyl-linked analogs of comparable molecular weight [1]. While direct solubility measurements for this specific compound are not published in peer-reviewed literature, vendor specifications report solubility in DMSO (≥50 mg/mL) and moderate aqueous solubility suitable for biological assay conditions . In contrast, thalidomide conjugates with n-alkyl linkers (e.g., n-pentyl, n-butyl) exhibit reduced aqueous solubility, necessitating higher DMSO concentrations or specialized formulation approaches for in vitro and in vivo applications [2]. The PEG4 spacer provides an optimal balance: sufficient hydrophilicity for aqueous compatibility without the excessive molecular weight and synthetic complexity of longer PEG chains (PEG6, PEG8) that may compromise cellular permeability [3].

Aqueous solubility
Class-level
Calculated LogP reduction ~1.5-2.0 units vs. n-pentyl linker
Vendor-reported DMSO solubility ≥50 mg/mL
PEG4 may improve assay compatibility by lowering required DMSO levels
Direct solubility data for this compound not peer-reviewed; verify under assay conditions
PROTAC solubility PEG linker drug-like properties formulation

Propargyl Click Chemistry Compatibility

The terminal propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized target protein ligands, a synthetic capability absent in hydroxyl-, carboxyl-, or amine-terminated thalidomide-PEG conjugates. This compound (propargyl-terminated) is specifically designed for click chemistry assembly of PROTACs, whereas Thalidomide-O-PEG4-OH (hydroxyl-terminated) requires additional activation steps (e.g., conversion to NHS ester or mesylate) prior to conjugation [1]. Similarly, Thalidomide-PEG4-COOH requires coupling reagents (EDC/HATU) and is incompatible with azide-functionalized warheads without intermediate modification [2]. The propargyl group also supports strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO- or BCN-functionalized molecules, enabling copper-free click chemistry under physiological conditions . This dual click compatibility positions this compound as a versatile building block for both pre-assembled PROTAC synthesis and in-cell click-formed PROTAC (CLIPTAC) applications .

Click chemistry workflow
Class-level
Propargyl enables CuAAC and SPAAC; one-step PROTAC assembly
Typical CuAAC yields >90% under optimized conditions
Streamlines modular library synthesis vs. 2-3 step protocols with OH/COOH analogs
Efficiency may vary with azide partner; SPAAC suitable for live-cell assembly
CuAAC click chemistry modular synthesis PROTAC assembly bioorthogonal conjugation

Thalidomide vs. Pomalidomide CRBN Binding Profile

The thalidomide-based CRBN recruitment moiety in this compound exhibits distinct binding affinity and neosubstrate degradation profiles compared to pomalidomide-based alternatives. Direct comparative binding studies demonstrate that pomalidomide binds CRBN with approximately 3- to 10-fold higher affinity than thalidomide (pomalidomide Kd ~100-200 nM vs. thalidomide Kd ~1-2 μM in surface plasmon resonance assays) [1]. This affinity difference translates to differential degradation potencies of neosubstrates IKZF1 and IKZF3: pomalidomide induces IKZF1 degradation with DC₅₀ values of 0.1-1 nM, whereas thalidomide requires concentrations of 0.5-10 μM for comparable degradation [2]. However, this higher potency is not universally advantageous: in PROTAC applications where minimal CRBN neosubstrate degradation is desired to reduce off-target effects, the lower intrinsic activity of thalidomide may be preferable [3]. Additionally, thalidomide-based PROTACs have demonstrated effective target degradation across diverse protein classes while maintaining distinct ternary complex geometries compared to pomalidomide-based analogs [4].

CRBN binding profile
Reported
Thalidomide CRBN Kd ~1-2 μM; IKZF1 DC₅₀ 0.5-10 μM
Pomalidomide Kd ~100-200 nM; IKZF1 DC₅₀ 0.1-1 nM
Thalidomide may be preferred when minimizing neosubstrate degradation is critical
Choose recruitment moiety based on target-specific degradation needs and off-target tolerance
CRBN ligand IMiD neosubstrate degradation IKZF1/3 ternary complex

Optimal Application Scenarios


Modular PROTAC Library Synthesis via CuAAC

This compound is optimally deployed in high-throughput PROTAC library synthesis where the terminal propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with diverse azide-functionalized target protein ligands [1]. The PEG4 spacer provides the spatial separation required for ternary complex formation with a broad range of protein targets, while the click chemistry compatibility allows parallel synthesis of 24-96 PROTAC variants in a single synthetic campaign. This modular approach is particularly valuable for linker SAR studies where systematic variation of linker length and composition is required to identify optimal degradation conditions for novel protein targets [2].

In-Cell Click-Formed PROTAC Applications

The propargyl group supports strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO-functionalized target ligands under copper-free, physiological conditions [1]. This enables in-cell click-formed PROTAC (CLIPTAC) applications where the thalidomide-PEG4-propargyl component and an azide-functionalized target ligand are sequentially administered to cells, with intracellular click reaction generating the active PROTAC species in situ. This approach is particularly valuable for validating CRBN-dependent degradation mechanisms and for studying proteins where pre-assembled PROTACs exhibit poor cellular permeability [2].

CRBN-Dependent Degradation Mechanism Validation

The thalidomide-based CRBN recruitment moiety in this compound provides a well-characterized tool for validating proteasome-dependent and CRBN-dependent degradation mechanisms [1]. When incorporated into PROTACs targeting novel proteins, degradation can be rescued by excess free thalidomide (competitive CRBN blockade), MG132 (proteasome inhibition), or MLN4924 (neddylation inhibition), establishing a rigorous mechanistic framework. This compound is preferred over pomalidomide-based alternatives for mechanism validation when minimizing confounding neosubstrate degradation is critical for target-specific interpretation [2].

Solubility-Optimized PROTAC Design for In Vitro Assays

The PEG4 spacer in this compound confers enhanced aqueous solubility compared to alkyl-linker-based thalidomide conjugates, reducing DMSO concentration requirements in biological assays [1]. This property is particularly advantageous for dose-response studies requiring PROTAC concentrations up to 10-30 μM, where high DMSO concentrations (>0.5%) from poorly soluble alkyl-linked analogs may induce solvent cytotoxicity artifacts. The PEG4 length represents an optimal balance between solubility enhancement and molecular weight, avoiding the excessive size and potential permeability limitations of longer PEG chains (PEG6, PEG8) [2].

Application
Selection Property
Validation Focus
High-throughput PROTAC library assembly
Click chemistry compatibility (propargyl-terminated)
Conjugation efficiency and product integrity across varied azide warheads
Intracellular self-assembly studies (CLIPTAC)
Copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) capability
Live-cell CRBN-dependent degradation without pre-formed PROTAC
CRBN-dependent degradation mechanism validation
Well-characterized thalidomide CRBN recruitment handle
Rescue with free thalidomide, proteasome/ neddylation inhibitors
Aqueous-compatible in vitro assay design
PEG4 spacer for reported solubility enhancement
DMSO tolerance and solvent-induced cytotoxicity minimization

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